molecular formula C11H8N2OS B8431767 4-Thiazol-2-yl-1,3-dihydroindol-2-one

4-Thiazol-2-yl-1,3-dihydroindol-2-one

Cat. No.: B8431767
M. Wt: 216.26 g/mol
InChI Key: XVVATMRGIROADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazol-2-yl-1,3-dihydroindol-2-one is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H8N2OS/c14-10-6-8-7(11-12-4-5-15-11)2-1-3-9(8)13-10/h1-5H,6H2,(H,13,14)

InChI Key

XVVATMRGIROADG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium tribromide (90% (Aldrich), 1.9 g, 5.34 mmol) was added portion-wise over 10 minutes to a suspension of 4-thiazol-2-yl-1H-indole (360 mg, 1.78 mmol) in 2-methyl-2-propanol (15 mL), ethanol (9 mL) and acetic acid (5 mL). The mixture was stirred at room temperature for 2 hours after which acetic acid (18 mL), water (1 mL) and zinc dust (1.5 g, 23.14 mmol) were added. Stirring was continued for 1.5 hours. Residual zinc dust was removed by filtration and washed with methanol. The filtrate was concentrated and the syrupy residue was stirred in water (50 mL) overnight. The solid which formed was filtered, washed with water to remove the zinc and pyridine salts and dried under high vacuum to give 4-thiazol-2-yl-1,3-dihydroindol-2-one.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

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